![molecular formula C19H16N2O3S B2653152 N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide CAS No. 942011-92-9](/img/structure/B2653152.png)
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
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Description
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields like medicine, agriculture, and materials science. MPA is a member of the benzothiazole family and is a yellow crystalline powder with a molecular weight of 365.42 g/mol.
Scientific Research Applications
Synthesis and Biological Evaluation
This compound has been used in the synthesis and biological evaluation of various chemical compounds. For instance, Alborz et al. (2018) reported the diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, with the evaluation of their antimicrobial activities. They found moderate antimicrobial activities against several bacterial strains and potential as a medicine due to low mammalian cell toxicity (Alborz et al., 2018).
Synthesis of Fluorovinyl Weinreb Amides and Fluoroenones
Ghosh et al. (2009) discussed the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. This building block was used for Julia olefination, yielding alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing its versatility in organic synthesis (Ghosh et al., 2009).
Membrane Bioreactor Technology for Treatment of Herbicides
Ghoshdastidar and Tong (2013) explored the use of membrane bioreactor (MBR) technology for treating herbicides like 2,4-D, mecoprop, and dicamba, which are related to phenoxyacetic and benzoic acid herbicides. This study indicates the environmental applications of compounds related to benzothiazole and phenoxyacetamide in water treatment technologies (Ghoshdastidar & Tong, 2013).
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives, including compounds structurally similar to N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, to study their effect as corrosion inhibitors for steel in acidic solutions. This highlights its potential use in materials science and engineering (Hu et al., 2016).
Antifungal and Antimicrobial Activities
Jafar et al. (2017) studied the antifungal effect of various benzothiazole derivatives, including 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine, on fungi like Aspergillus terreus and Aspergillus niger. This demonstrates the potential biomedical applications of these compounds in antifungal treatments (Jafar et al., 2017).
properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-3-11-21-16-10-9-15(23-2)12-17(16)25-19(21)20-18(22)13-24-14-7-5-4-6-8-14/h1,4-10,12H,11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDOHDBFEOSIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
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